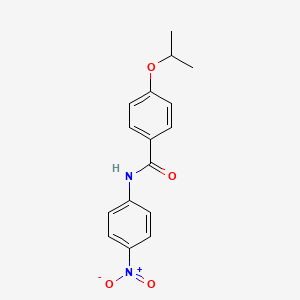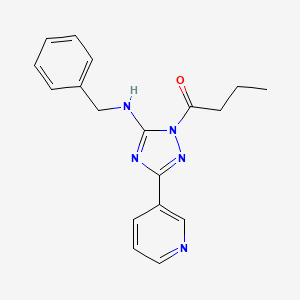![molecular formula C17H11ClO5 B4233006 {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B4233006.png)
{[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid
描述
{[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid, also known as clopidogrel acyl glucuronide, is a metabolite of clopidogrel, a widely used antiplatelet drug. Clopidogrel acyl glucuronide has been the subject of scientific research due to its potential to contribute to the therapeutic efficacy and toxicity of clopidogrel.
作用机制
Clopidogrel acyl glucuronide irreversibly binds to the P2Y12 receptor on platelets, inhibiting their activation and aggregation. This mechanism of action is similar to that of {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid, which is a prodrug that is metabolized to its active form by the liver enzymes CYP2C19 and CYP3A4. Clopidogrel acyl glucuronide has been shown to be a more potent inhibitor of platelet aggregation than {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid, and it has been suggested that it may contribute to the therapeutic efficacy of {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid.
Biochemical and Physiological Effects:
Clopidogrel acyl glucuronide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation and activation, which is the basis for its antiplatelet activity. It has also been shown to inhibit the activity of the hepatic drug-metabolizing enzyme CYP2C19, which is involved in the metabolism of a number of drugs, including {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid itself. This inhibition may contribute to the variability in the response to {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid seen in different individuals.
实验室实验的优点和局限性
Clopidogrel acyl glucuronide has a number of advantages and limitations for lab experiments. One advantage is that it is a stable metabolite of {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid that can be easily measured in plasma or urine samples. This makes it a useful biomarker for monitoring the pharmacokinetics and pharmacodynamics of {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid in clinical studies. However, one limitation is that its formation is influenced by genetic polymorphisms in the enzymes involved in its synthesis and elimination. This variability may complicate the interpretation of results in studies that use {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid acyl glucuronide as a biomarker.
未来方向
There are a number of future directions for research on {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid acyl glucuronide. One area of interest is the role of genetic polymorphisms in the enzymes involved in its synthesis and elimination in determining the response to {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid. Another area of interest is the potential contribution of {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid acyl glucuronide to the toxicity of {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid, particularly in patients with impaired renal function. Further studies are also needed to determine the clinical significance of the inhibition of CYP2C19 by {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid acyl glucuronide and its potential impact on the metabolism of other drugs.
科学研究应用
Clopidogrel acyl glucuronide has been studied extensively due to its potential to contribute to the therapeutic efficacy and toxicity of {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid. It has been shown to be a major metabolite of {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid in humans, and its formation is influenced by genetic polymorphisms in the enzymes involved in its synthesis and elimination. Clopidogrel acyl glucuronide has been implicated in the mechanism of action of {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid, as it has been shown to irreversibly bind to the P2Y12 receptor on platelets, inhibiting their activation and aggregation.
属性
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c18-11-7-5-10(6-8-11)16-17(22-9-14(19)20)15(21)12-3-1-2-4-13(12)23-16/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLOJBFQUFWAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)Cl)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-ethyl 2-methyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-2,7-dicarboxylate](/img/structure/B4232927.png)

![3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4232938.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4232952.png)
![5-chloro-1-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4232954.png)


![N-1-adamantyl-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4232972.png)
![3-[({3-chloro-4-[(cyclohexylcarbonyl)amino]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4232984.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4232991.png)
![N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B4233014.png)
![N-[2-(1,3-thiazol-4-yl)ethyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4233018.png)
![2-(4-chlorophenoxy)-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B4233024.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4233027.png)